molecular formula C27H33O2PSi B14910139 Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate

Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate

Cat. No.: B14910139
M. Wt: 448.6 g/mol
InChI Key: RBWVOAOEYHVEDL-UHFFFAOYSA-N
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Description

Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate is a complex organic compound that features a benzoate ester functional group, a diphenylphosphanyl group, and a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The introduction of the diphenylphosphanyl group can be achieved through a phosphine coupling reaction, while the triethylsilyl group is often introduced via a silylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate involves its interaction with molecular targets such as metal ions in catalytic processes. The diphenylphosphanyl group acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The triethylsilyl group can provide steric protection, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(diphenylphosphanyl)benzoate: Lacks the triethylsilyl group, which may affect its reactivity and applications.

    Methyl 3-((triethylsilyl)methyl)benzoate: Lacks the diphenylphosphanyl group, limiting its use in coordination chemistry.

    Methyl 4-(diphenylphosphanyl)-benzoate: Similar structure but without the triethylsilyl group.

Uniqueness

Methyl 4-(diphenylphosphanyl)-3-((triethylsilyl)methyl)benzoate is unique due to the presence of both the diphenylphosphanyl and triethylsilyl groups, which provide a combination of steric and electronic properties that can be fine-tuned for specific applications in synthesis and catalysis.

Properties

Molecular Formula

C27H33O2PSi

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 4-diphenylphosphanyl-3-(triethylsilylmethyl)benzoate

InChI

InChI=1S/C27H33O2PSi/c1-5-31(6-2,7-3)21-23-20-22(27(28)29-4)18-19-26(23)30(24-14-10-8-11-15-24)25-16-12-9-13-17-25/h8-20H,5-7,21H2,1-4H3

InChI Key

RBWVOAOEYHVEDL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC1=C(C=CC(=C1)C(=O)OC)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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